molecular formula C14H15ClN4O B14506882 3-(4-Hydroxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 64225-82-7

3-(4-Hydroxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B14506882
CAS No.: 64225-82-7
M. Wt: 290.75 g/mol
InChI Key: XHFJGLIQDYVTSE-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a synthetic organic compound with a complex structure. It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of hydroxyphenyl and phenyl groups adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The final step involves the methylation of the tetrazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxybenzaldehyde, while reduction can produce 4-hydroxyphenylamine.

Scientific Research Applications

3-(4-Hydroxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Similar in structure but lacks the tetrazole ring.

    5-Methyl-2-phenyl-2,3-dihydro-1H-tetrazole: Similar but without the hydroxyphenyl group.

    Phenylhydrazine derivatives: Share the phenylhydrazine moiety but differ in other substituents.

Uniqueness

The uniqueness of 3-(4-Hydroxyphenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

64225-82-7

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

4-(5-methyl-2-phenyl-1H-tetrazol-1-ium-3-yl)phenol;chloride

InChI

InChI=1S/C14H14N4O.ClH/c1-11-15-17(12-5-3-2-4-6-12)18(16-11)13-7-9-14(19)10-8-13;/h2-10,19H,1H3,(H,15,16);1H

InChI Key

XHFJGLIQDYVTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N([NH2+]1)C2=CC=CC=C2)C3=CC=C(C=C3)O.[Cl-]

Origin of Product

United States

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